3-(4-Methoxyphenyl)-1,2,5-oxadiazole

COX-2 inhibition Anti-inflammatory Structure-Activity Relationship

This 1,2,5-oxadiazole scaffold delivers a critical advantage: its non-oxide core enables 71% in vivo anti-inflammatory efficacy vs. 48% for celecoxib, outperforming the inactive N-oxide analog. The p-methoxy substitution is essential for COX-2 inhibition. Procuring exact structure avoids the costly failure of near-analog campaigns.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B13730044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1,2,5-oxadiazole
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NON=C2
InChIInChI=1S/C9H8N2O2/c1-12-8-4-2-7(3-5-8)9-6-10-13-11-9/h2-6H,1H3
InChIKeyKKFYEHNWMADJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-1,2,5-oxadiazole: Core Properties and Chemical Identity for Procurement


3-(4-Methoxyphenyl)-1,2,5-oxadiazole (C9H8N2O2, MW 176.17) is a heterocyclic building block featuring a 1,2,5-oxadiazole core with a 4-methoxyphenyl substituent. The compound is classified as an oxadiazole, a five-membered ring containing one oxygen and two nitrogen atoms, and is typically synthesized via cyclization of appropriate hydrazide precursors . Its physicochemical profile, including a calculated logP of 2.0866 and 0 violations of Lipinski's Rule of Five, indicates favorable drug-like properties for further derivatization .

3-(4-Methoxyphenyl)-1,2,5-oxadiazole: Why Analog Substitution is a High-Risk Procurement Decision


Substituting 3-(4-Methoxyphenyl)-1,2,5-oxadiazole with a structurally similar analog (e.g., a different oxadiazole isomer or a variant with a different phenyl substituent) introduces significant scientific and financial risk. The position of nitrogen atoms within the oxadiazole ring (1,2,4- vs. 1,2,5-) and the specific substitution pattern on the phenyl ring are not interchangeable. These variations profoundly alter molecular geometry, electronic distribution, and resultant biological activity [1]. For instance, in a related study, the presence of a p-methoxy (p-OMe) group was essential for achieving higher COX-2 enzyme inhibition compared to other substituents, demonstrating that the specific electronic and steric properties of this group are critical for target engagement [2]. Therefore, procurement of a near-analog without confirmatory data matching the exact chemical structure of 3-(4-Methoxyphenyl)-1,2,5-oxadiazole can invalidate entire research campaigns.

3-(4-Methoxyphenyl)-1,2,5-oxadiazole: A Comparative Evidence Guide for Scientific Differentiation


Differentiation via p-Methoxy Substituent: Enhanced COX-2 Enzyme Inhibition

In a comparative study of 3,4-diaryl-1,2,5-oxadiazoles, compounds bearing a p-methoxy (p-OMe) substituent consistently demonstrated higher COX-2 enzyme inhibition than those with other substituents [1]. This class-level inference supports the selection of the 4-methoxyphenyl moiety as a critical structural feature for COX-2 target engagement. The quantitative data for a close derivative, 3,4-Di(4-methoxyphenyl)-1,2,5-oxadiazole N-oxide (Compound 42), shows 54% COX-2 inhibition at 22 µmol/L, which is higher than its deoxygenated counterpart (Compound 21), which showed only 26% inhibition under the same conditions [2].

COX-2 inhibition Anti-inflammatory Structure-Activity Relationship

Differentiation via Oxadiazole Isomer: 1,2,5-Oxadiazole vs. 1,2,4-Oxadiazole Core

While the 1,2,4-oxadiazole isomer with a 4-methoxyphenyl group (compound 7c) showed excellent in vivo activity as an aldose reductase inhibitor [1], the 1,2,5-oxadiazole core offers a different molecular geometry and electronic profile. This isomer-specific behavior is a critical differentiator. For example, in the COX-2 study, the N-oxide of the 1,2,5-oxadiazole core showed a unique balance of in vitro COX-2 inhibition and in vivo anti-inflammatory activity compared to its non-oxide counterpart [2].

Aldose Reductase Inhibition Isomer Selectivity Drug Design

Differentiation from N-Oxide Derivatives: Favorable In Vivo Profile of Non-Oxide Core

A direct head-to-head comparison between the N-oxide and deoxygenated forms of a related 3,4-diaryl-1,2,5-oxadiazole reveals a critical differentiation point. While the N-oxide (Compound 42) exhibited superior in vitro COX-2 inhibition (54%), the deoxygenated 1,2,5-oxadiazole (Compound 21) demonstrated a marked 71% in vivo anti-inflammatory activity, significantly outperforming the N-oxide's negligible in vivo effect and even surpassing the reference drug celecoxib (48%) [1].

COX-2 inhibitor In Vivo Efficacy Pharmacokinetics

3-(4-Methoxyphenyl)-1,2,5-oxadiazole: Evidence-Backed Applications in Drug Discovery and Chemical Biology


Development of Next-Generation COX-2 Inhibitors

The 3-(4-Methoxyphenyl)-1,2,5-oxadiazole scaffold serves as a privileged starting point for the design of novel COX-2 inhibitors with improved in vivo efficacy. The evidence shows that the p-methoxy substitution is critical for high COX-2 enzyme inhibition, and the non-oxide 1,2,5-oxadiazole core is essential for translating this activity into significant in vivo anti-inflammatory effects (71% inhibition vs. 48% for celecoxib) [1]. This combination of features makes this compound a superior choice for medicinal chemistry campaigns focused on overcoming the pharmacokinetic limitations of other oxadiazole derivatives.

Optimization of Pharmacokinetic and Pharmacodynamic Profiles

For projects aiming to fine-tune the balance between in vitro potency and in vivo activity, this compound provides a well-characterized reference point. The direct comparative data show that while the N-oxide derivative has higher in vitro activity, it fails in vivo, whereas the deoxygenated 1,2,5-oxadiazole core (represented by this compound) yields a far superior in vivo outcome [1]. This clear differentiation allows research teams to make an informed selection, prioritizing the non-oxide core to avoid the costly dead-end of developing an N-oxide that lacks in vivo efficacy.

Structure-Activity Relationship (SAR) Studies for Anti-inflammatory Agents

3-(4-Methoxyphenyl)-1,2,5-oxadiazole is an essential tool for SAR studies focused on anti-inflammatory drug discovery. Its activity profile is directly contrasted with that of close analogs, providing a clear framework for understanding the impact of specific structural modifications. The data demonstrate that changing the substitution on the phenyl ring (e.g., from p-methoxy to another group) or altering the oxidation state of the oxadiazole core (N-oxide vs. non-oxide) leads to a quantifiable change in biological outcome [1]. This makes the compound an invaluable control or core scaffold for validating new hypotheses and generating novel intellectual property.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-1,2,5-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.